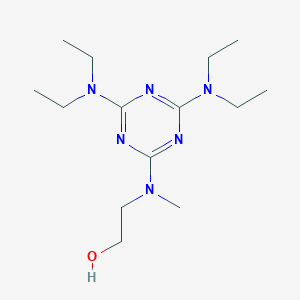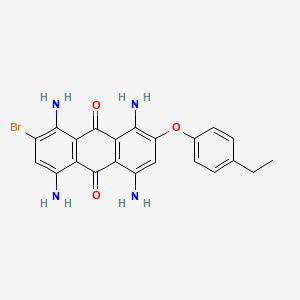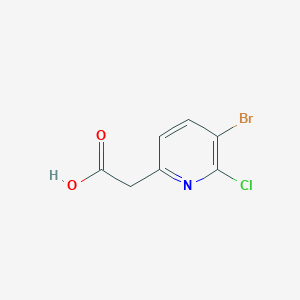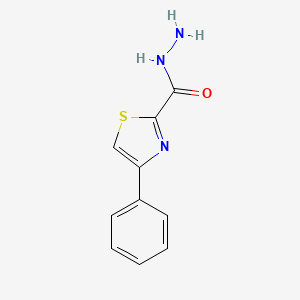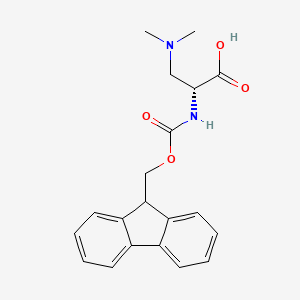![molecular formula C12H10ClFN2 B15250888 3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15250888.png)
3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Additionally, radical addition followed by intramolecular cyclization can also be employed to afford the pyrazole skeleton .
Industrial Production Methods
Industrial production of this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts such as Amberlyst-70. This catalyst offers a simple reaction workup and presents valuable eco-friendly attributes .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products.
Aplicaciones Científicas De Investigación
3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they may inhibit the activity of certain enzymes or modulate receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chlorophenyl pyrazole
- 4-Fluorophenyl pyrazole
- 3-Chloro-4-fluorophenyl pyrazole
Uniqueness
3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to its specific substitution pattern and structural features. The presence of both chloro and fluoro substituents enhances its biological activity and makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H10ClFN2 |
|---|---|
Peso molecular |
236.67 g/mol |
Nombre IUPAC |
3-chloro-2-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole |
InChI |
InChI=1S/C12H10ClFN2/c13-12-10-2-1-3-11(10)15-16(12)9-6-4-8(14)5-7-9/h4-7H,1-3H2 |
Clave InChI |
FFQDNPRMGUWESB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


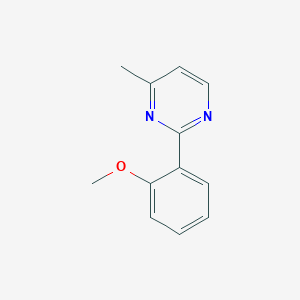

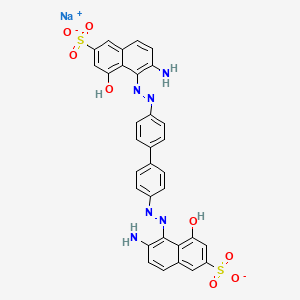
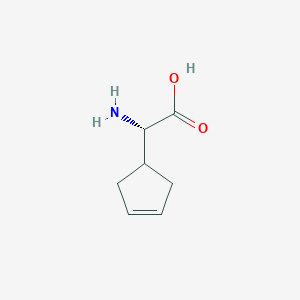
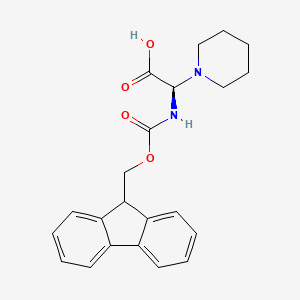
![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
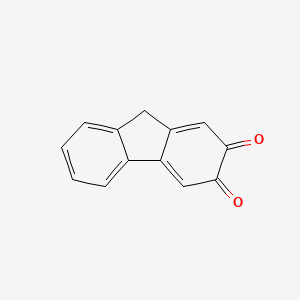
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)
